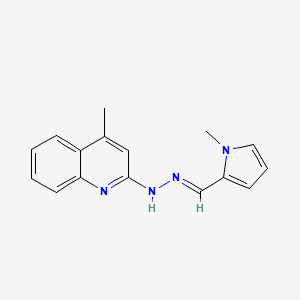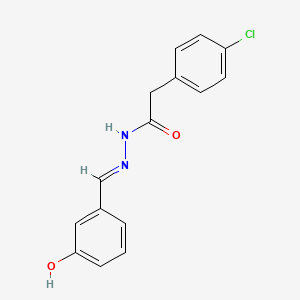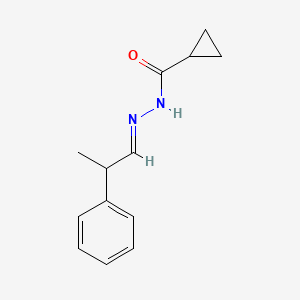
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
Descripción general
Descripción
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MMQH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMQH is a hydrazone derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is still being investigated. However, studies have suggested that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone may exert its therapeutic effects through the inhibition of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and is involved in the regulation of cancer cell growth and survival.
Biochemical and Physiological Effects
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce oxidative stress. In vivo studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic properties. However, 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone also has some limitations, including its limited solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given when using 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments.
Direcciones Futuras
For the study of 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone include the elucidation of its mechanism of action, the development of novel derivatives, and the evaluation of its safety and toxicity in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in vitro and in vivo. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-10-16(18-15-8-4-3-7-14(12)15)19-17-11-13-6-5-9-20(13)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHHIHPNYXYSJM-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3865069.png)
![N,N'-(1,2-ethanediylbis{imino[1-(1,3-benzodioxol-5-yl)-3-oxo-1-propene-3,2-diyl]})dibenzamide](/img/structure/B3865075.png)
![2-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3865076.png)




![N-(2-hydroxyethyl)-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B3865120.png)
![N-(4-chlorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865134.png)
![1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B3865139.png)
![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)

![N-cyclohexyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865166.png)
